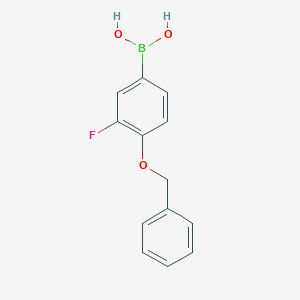

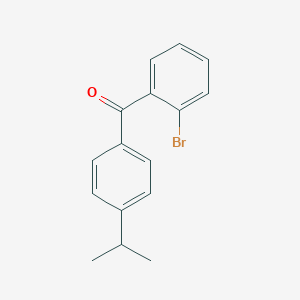

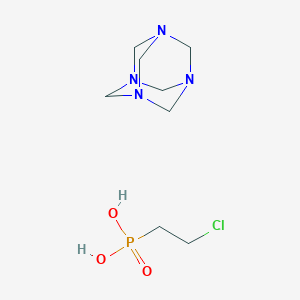

![molecular formula C9H13NO2 B145140 2-Azabicyclo[2.2.1]hept-5-ène-3-carboxylate d'éthyle CAS No. 139927-19-8](/img/structure/B145140.png)

2-Azabicyclo[2.2.1]hept-5-ène-3-carboxylate d'éthyle

Vue d'ensemble

Description

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various derivatives with potential biological activities. The compound is characterized by its bicyclic structure, which includes an azabicyclo[2.2.1]heptene framework, and an ethyl ester group at the 3-carboxylate position.

Synthesis Analysis

The synthesis of derivatives of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has been explored in several studies. For instance, derivatives with varying side chains and substituents were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, showing the versatility of the compound in synthetic chemistry . Another study reported the synthesis of 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives through the reaction with aroyl chloride followed by hydrolysis, demonstrating the reactivity of the ester group .

Molecular Structure Analysis

The molecular structure of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate and its derivatives is crucial for their chemical reactivity and potential biological activity. The bicyclic framework provides a rigid structure that can influence the stereochemistry of the reactions it undergoes. For example, the reaction of the compound with trifluoroacetic acid led to a stereospecific rearrangement, indicating the importance of the molecular structure in determining reaction pathways .

Chemical Reactions Analysis

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various chemical reactions, which can lead to skeletal rearrangements and the formation of novel compounds. A study described a skeletal rearrangement under acidic conditions to form 2-oxabicyclo[3.3.0]oct-7-en-3-ones . Another reaction involved the compound in a PRINS reaction, leading to Wagner-Meerwein type rearrangement products and a lactonization product .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate derivatives are influenced by their molecular structure. The isolation and characterization of 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates revealed the presence of both endo and exo-isomers, which could have different physical properties and reactivities . The compound's reactivity was further demonstrated by its ability to undergo ring opening to give thiosulfonates or methyl sulfides under certain conditions .

Applications De Recherche Scientifique

Synthèse de médicaments thérapeutiques

Le 2-azabicyclo[2.2.1]hept-5-ène-3-carboxylate d'éthyle est utilisé dans la synthèse de médicaments thérapeutiques. Il sert de précurseur dans la synthèse chimioenzymatique du (-)-carbovir, un médicament antirétroviral utilisé pour traiter le VIH .

Recherche et développement chimiques

Ce composé est impliqué dans la préparation de molécules complexes telles que la (3aS,4R,6R,6aR)-6-((méthoxyméthoxy)méthyl)-2,2-diméthyltétrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine, qui est un analogue de la bredinine .

Réactions d'addition électrophile

Il réagit avec divers réactifs électrophiles pour donner des produits d'addition et il a été démontré qu'il réagissait avec l'acide m-chloroperoxybenzoïque (MCPBA) pour donner des époxydes .

Synthèse de systèmes bicycliques polyfonctionnalisés

Le composé réagit également de manière sélective avec une variété d'électrophiles pour créer une gamme de systèmes bicycliques polyfonctionnalisés, qui sont précieux en synthèse chimique .

Études de réarrangement du squelette

Le this compound subit un réarrangement du squelette lorsqu'il est traité avec du chlorure d'aroyle suivi d'une hydrolyse, conduisant à la formation de 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-én-3-ones .

Mécanisme D'action

Target of Action

The primary targets of Ethyl 2-azabicyclo[22It’s known that this compound is a versatile intermediate in the synthesis of carbocyclic nucleosides .

Mode of Action

The compound undergoes various reactions with electrophilic reagents. For instance, the amide form of the compound reacts with various electrophilic reagents to give addition products . When reacted with m-chloroperoxybenzoic acid (MCPBA), it forms an epoxide . Similarly, the lactone form of the compound (an isomer) reacts selectively with a variety of electrophiles to give a range of polyfunctionalised bicyclic systems .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 2-azabicyclo[22The compound’s ability to form a variety of polyfunctionalised bicyclic systems suggests that it may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of Ethyl 2-azabicyclo[22Its ability to form a variety of polyfunctionalised bicyclic systems suggests that it may have diverse molecular and cellular effects .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-12-9(11)8-6-3-4-7(5-6)10-8/h3-4,6-8,10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUKEAWMRSOSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CC(N1)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565738 | |

| Record name | Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139927-19-8 | |

| Record name | Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens when Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate reacts with aroyl chlorides under acidic conditions?

A1: Research indicates that treating Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride, followed by hydrolysis, produces 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives. Interestingly, these derivatives undergo a stereospecific rearrangement in the presence of trifluoroacetic acid, yielding 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. [] This rearrangement highlights the intriguing reactivity of this bicyclic system under acidic conditions. You can find the details of this reaction and its proposed mechanism in this research paper: .

Q2: Can Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergo reactions other than rearrangements under acidic conditions?

A2: Indeed, the reaction outcome can differ based on the reaction conditions. While treatment with trifluoroacetic acid in benzene leads to the rearrangement described above, heating 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene (a derivative of Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate) with trifluoroacetic acid in benzene results in the formation of 1-[(benzoylamino)methyl]-1,3-cyclopentadiene. This cyclopentadiene derivative can further react with N-phenylmaleimide in a Diels–Alder cycloaddition. [] This example demonstrates the versatility of Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate derivatives as building blocks in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

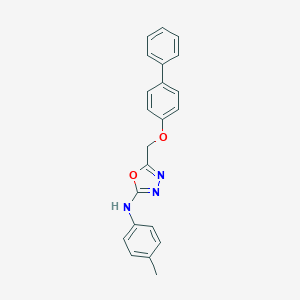

![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)

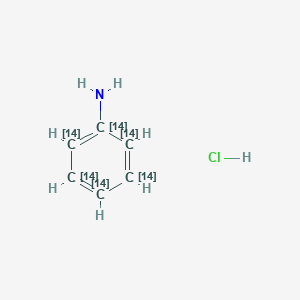

![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)

phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)

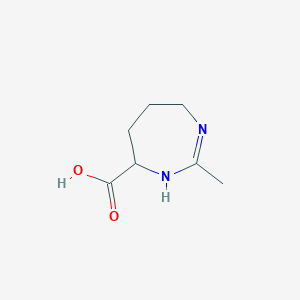

![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)